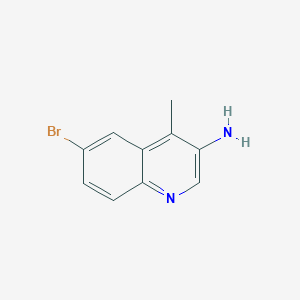

6-Bromo-4-methylquinolin-3-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

6-bromo-4-methylquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-8-4-7(11)2-3-10(8)13-5-9(6)12/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGDKJIYBYNMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 6 Bromo 4 Methylquinolin 3 Amine

Overview of Classical and Modern Approaches for Quinoline (B57606) Core Construction

The quinoline ring system is a foundational motif in numerous biologically active compounds and pharmaceuticals. lookchem.comufms.br Its synthesis has been a subject of extensive research, leading to the development of both classical name reactions and modern, more efficient strategies.

Friedländer, Knorr, Skraup, Doebner-von Miller, and Conrad-Limpach Analogues

Classical methods for quinoline synthesis, many of which date back to the late 19th century, remain cornerstones of heterocyclic chemistry. jptcp.comiipseries.org These reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

Friedländer Synthesis : This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). thieme-connect.comwikipedia.org The reaction, which can be catalyzed by acids or bases, proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring. wikipedia.orgorganic-chemistry.org Modern variations have employed catalysts like silica-supported P2O5 and Brønsted acid ionic liquids to improve efficiency and yield under solvent-free conditions. ijcce.ac.irorgchemres.org

Knorr Quinoline Synthesis : This reaction converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid, typically sulfuric acid. wikipedia.orgsynarchive.com The mechanism involves an intramolecular electrophilic aromatic substitution. wikipedia.org The synthesis of the target precursor, 6-bromo-4-methylquinolin-2(1H)-one, specifically utilizes the Knorr reaction, involving the condensation of 4-bromoaniline (B143363) with a β-keto ester, followed by cyclization. researchgate.net Reaction conditions, particularly temperature, can influence the final product, with higher temperatures favoring the formation of 2-hydroxyquinolines. wikipedia.orgyoutube.com

Skraup and Doebner-von Miller Reactions : These are closely related methods that use an aniline (B41778) and an α,β-unsaturated carbonyl compound. iipseries.orgwikipedia.org In the classic Skraup synthesis, glycerol (B35011) is dehydrated in the presence of an acid (like H₂SO₄) and an oxidizing agent (like nitrobenzene) to form acrolein in situ, which then reacts with the aniline. iipseries.orgorientjchem.org The Doebner-von Miller reaction is more general and directly uses α,β-unsaturated aldehydes or ketones. lookchem.comwikipedia.org It is considered more synthetically attractive as it often does not require a strong external oxidant. lookchem.com Recent improvements have utilized acrolein diethyl acetal (B89532) as a stable three-carbon partner for the aniline, providing moderate to good yields in a solvent-free medium. lookchem.comepa.gov

Conrad-Limpach Synthesis : This method involves the condensation of anilines with β-ketoesters. wikipedia.org The regioselectivity is highly dependent on temperature. At lower, kinetically controlled temperatures, attack at the keto group leads to the formation of 4-hydroxyquinolines. wikipedia.orgquimicaorganica.org Conversely, at higher, thermodynamically controlled temperatures (around 140°C), the reaction favors attack at the ester group, ultimately yielding 2-hydroxyquinolines in what is also known as the Knorr synthesis. wikipedia.orgyoutube.com

| Classical Synthesis | Starting Materials | Key Product Type | Typical Conditions |

| Friedländer | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Substituted Quinolines | Acid or Base catalysis wikipedia.orgorganic-chemistry.org |

| Knorr | β-Ketoanilide | 2-Hydroxyquinolines | Strong acid (e.g., H₂SO₄) wikipedia.orgsynarchive.com |

| Skraup | Aniline + Glycerol + Oxidizing agent | Quinolines | Strong acid (e.g., H₂SO₄) iipseries.org |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl compound | Substituted Quinolines | Lewis or Brønsted acids lookchem.comwikipedia.org |

| Conrad-Limpach | Aniline + β-Ketoester | 4-Hydroxyquinolines (kinetic) or 2-Hydroxyquinolines (thermodynamic) | Temperature-dependent wikipedia.orgquimicaorganica.org |

Multicomponent Reaction Strategies

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their high efficiency, atom economy, and ability to construct complex molecules in a single step. researchgate.netrsc.org Several MCRs have been developed for quinoline synthesis.

One notable strategy involves the reaction of an aniline, an aldehyde, and an alkyne, often catalyzed by a Lewis acid like Bi(OTf)₃ or NbCl₅. researchgate.net A greener approach uses hydrochloric acid in water, proceeding through a Schiff base formation followed by a Diels-Alder-type reaction and subsequent oxidation to yield 2,4-diaryl-quinolines. ufms.br Another innovative MCR involves the manganese(III) acetate-mediated oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. nih.govacs.orgorganic-chemistry.org This radical-based process allows for the simultaneous formation of one amino group and two carbon-carbon bonds, providing a rapid and divergent route to polysubstituted quinolin-3-amines under mild conditions. acs.orgorganic-chemistry.org

Regioselective Synthesis of Brominated Quinoline Precursors

The introduction of a bromine atom at a specific position on the quinoline ring is a critical step. For 6-bromo-4-methylquinolin-3-amine, this requires bromination of the benzene (B151609) portion of the heterocycle, specifically at the C6 position, which is para to the nitrogen atom. This is typically achieved by starting with a pre-brominated aniline, such as 4-bromoaniline, before constructing the quinoline core. researchgate.netresearchgate.net However, direct bromination of the quinoline ring is also a viable, though often challenging, strategy.

Electrophilic Bromination Strategies and Reagent Selection

Electrophilic aromatic substitution is the most common method for brominating the quinoline ring. The reactivity and regioselectivity of this reaction are heavily influenced by the reaction conditions and the nature of the substituents already present on the ring. The quinoline nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.

Common brominating agents include:

Molecular Bromine (Br₂) : A standard reagent, often used in solvents like acetic acid, chloroform, or carbon tetrachloride. researchgate.netacgpubs.org The regioselectivity can be poor, and reactions can lead to mixtures of mono- and di-brominated products. researchgate.netresearchgate.net

N-Bromosuccinimide (NBS) : A milder and more selective source of electrophilic bromine. It is often used in the presence of an acid catalyst or a radical initiator. rsc.org Recent studies have shown NBS can mediate both the bromination and dehydrogenation of tetrahydroquinolines in one pot to form bromoquinolines. rsc.org

Dibromohydantoin (DBH) : A versatile reagent that can act as both an amination and bromination agent in metal-free radical tandem reactions. acs.org

Bromide/Bromate Couple : An environmentally benign system where a bromide/bromate mixture in an aqueous acidic medium generates BrOH in situ for the bromination of various heterocycles. acs.org

| Brominating Agent | Typical Conditions | Key Features |

| Molecular Bromine (Br₂) | Various solvents (e.g., CH₃CN, CCl₄) researchgate.netacgpubs.org | Can lead to mixtures of products; reactivity depends on substituents. researchgate.net |

| N-Bromosuccinimide (NBS) | Acid catalyst or radical initiator rsc.org | Milder, more selective than Br₂; can be used for oxidative bromination. rsc.org |

| Dibromohydantoin (DBH) | Water as solvent, metal-free acs.org | Can facilitate tandem C-H amination and bromination. acs.org |

| Bromide/Bromate (Br⁻/BrO₃⁻) | Aqueous acid acs.org | Eco-friendly; generates reactive BrOH in situ. acs.org |

Copper-Promoted and Metal-Free Bromination Approaches

To overcome the challenges of regioselectivity in traditional electrophilic bromination, transition-metal-catalyzed and metal-free C-H activation strategies have been developed.

Copper-Promoted Bromination : Copper catalysts are effective in mediating the halogenation of C-H bonds. For instance, a copper-catalyzed electrochemical protocol has been developed for the C5 bromination of 8-aminoquinoline (B160924) amides using NH₄Br as the bromine source. acs.org The 8-amino group acts as a directing group to guide the functionalization to the C5 position. Other copper-catalyzed systems have also been employed for the C5-bromination of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the halogen source. rsc.orgbeilstein-journals.org

Metal-Free Bromination : Growing environmental concerns have spurred the development of metal-free bromination protocols. researchgate.net One such method involves the decarboxylative bromination of aromatic carboxylic acids, which can be applied to electron-rich heteroaromatic acids. nih.gov Another approach is the halodecarboxylation of heteroarene carboxylic acids under mild, metal-free conditions, which avoids the over-bromination issues common with other methods. royalsocietypublishing.org

Selective Introduction of the Amine Functional Group at the Quinoline-3 Position

Introducing a functional group, particularly an amine, at the C3 position of the quinoline ring can be synthetically challenging. Traditional methods often involve the amination of a pre-functionalized quinoline, such as a 3-bromoquinoline (B21735) or a 3-nitroquinoline. acs.org

A more direct and modern approach involves constructing the quinoline core with the amine group already incorporated. A manganese-mediated radical cascade reaction starting from 2-(2-isocyanophenyl)acetonitriles and organoboron reagents provides a powerful method for the direct synthesis of polysubstituted quinolin-3-amines. nih.govacs.orgorganic-chemistry.org This reaction is notable for its mild conditions, broad substrate scope, and high efficiency, forming multiple bonds in a single operation. acs.org Another strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like I₂, Br₂, or ICl, which yields 3-haloquinolines that can subsequently be converted to 3-aminoquinolines. nih.gov The introduction of a phthaloyl protecting group on the amino function of quinolin-3-amines has been shown to be crucial for subsequent reactions like asymmetric hydrogenation, as it activates the aromatic ring and prevents catalyst poisoning. dicp.ac.cn

Detailed Analysis of Direct Synthetic Pathways to this compound

Direct synthetic routes to this compound often involve multi-step processes that begin with simpler, commercially available starting materials. These pathways are designed to build the quinoline core and introduce the required functional groups in a regioselective manner.

Condensation Reactions and Cyclization Protocols

A prevalent method for synthesizing the quinoline core is the Knorr quinoline synthesis. This reaction involves the condensation of a β-keto ester with an aniline derivative, followed by cyclization. In the context of this compound, the synthesis would likely commence with 4-bromoaniline.

The initial step is the condensation of 4-bromoaniline with an appropriate β-keto ester, such as ethyl acetoacetate. This reaction forms an intermediate anilide, N-(4-bromophenyl)-3-oxobutanamide. Careful control of reaction conditions is essential to maximize the yield of the anilide and prevent the formation of byproducts like crotonates.

The subsequent step is the cyclization of the anilide to form the quinoline ring. This is typically achieved by heating the anilide in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or in a high-boiling solvent like diphenyl ether. This acid-catalyzed intramolecular dehydration leads to the formation of 6-bromo-4-methylquinolin-2(1H)-one.

To arrive at the target 3-aminoquinoline (B160951), further functional group manipulations are necessary. The 2-quinolone can be converted to a 2-chloroquinoline (B121035) derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent amination at the 3-position would then be required.

An alternative approach involves the Friedländer annulation, which is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. For the synthesis of polysubstituted quinolines, this method can be highly efficient, often catalyzed by acids or bases.

Catalyst Systems and Reaction Condition Optimization (e.g., Metal Catalysis, Acid/Base Mediation)

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of quinoline synthesis.

Acid/Base Catalysis: Strong acids like sulfuric acid and polyphosphoric acid are traditionally used to promote the cyclization step in the Knorr synthesis. The acid protonates the carbonyl group of the anilide, facilitating the intramolecular electrophilic attack on the aromatic ring. Base-mediated protocols are also employed, particularly in Friedländer-type syntheses. For instance, sodium acetate (B1210297) can be used to facilitate deprotonation in certain cyclization reactions.

Metal Catalysis: Transition metal catalysts have emerged as powerful tools in organic synthesis, offering mild and efficient routes to complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be envisioned for introducing the methyl group at the 4-position if a suitable halo-quinoline precursor is available. Furthermore, transition metal-catalyzed C-H activation and amination reactions are at the forefront of modern synthetic strategies and could potentially offer more direct routes to the target molecule. For example, iridium(I) complexes have been shown to catalyze the dehydrogenative cyclization of 2-aminobenzyl alcohol with ketones via a "borrowing hydrogen" pathway. Copper-catalyzed reactions are also widely used in the synthesis of nitrogen-containing heterocycles.

Reaction Condition Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing yields and minimizing side reactions. For instance, in the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, ¹H NMR monitoring has been used to optimize conditions to favor the anilide formation over the crotonate byproduct. The cyclization step often requires high temperatures, typically between 120-140°C when using PPA, or even higher in diphenyl ether. The choice of solvent can also significantly impact the reaction outcome. Polar aprotic solvents like dioxane can enhance electrophilic reactivity in cyclization reactions.

Below is a table summarizing various catalytic systems and their applications in quinoline synthesis:

| Catalyst System | Reaction Type | Application in Quinoline Synthesis | Reference |

| Polyphosphoric Acid (PPA) | Knorr Cyclization | Cyclization of anilides to form quinolin-2-ones. | |

| Sulfuric Acid | Knorr Cyclization | Acid catalyst for the cyclization step. | |

| Sodium Acetate | Deprotonation | Base catalyst in thiourea (B124793) cyclization for quinoline derivatives. | |

| Palladium Catalysts | Cross-Coupling | Potential for methylation at the 4-position. | |

| Iridium(I) Complexes | Dehydrogenative Cyclization | Catalyzes the formation of the quinoline ring from 2-aminobenzyl alcohol and ketones. | |

| Copper Catalysts | C-N Bond Formation | Widely used in the synthesis of N-heterocycles. |

Mechanistic Elucidation of Key Bond-Forming and Cyclization Steps

Understanding the reaction mechanism is fundamental to optimizing synthetic routes.

Knorr Synthesis Mechanism: The Knorr synthesis proceeds through a well-defined mechanism. The initial condensation between the aniline and the β-keto ester forms an enamine intermediate, which then tautomerizes to the more stable anilide. The subsequent acid-catalyzed cyclization involves several key steps:

Protonation of the anilide's carbonyl group by the acid catalyst.

Intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the activated carbonyl carbon.

Dehydration of the resulting intermediate to form the quinoline ring. The bromine atom at the 6-position acts as an electron-withdrawing group, which can influence the regioselectivity of the cyclization.

**Fried

Scale-Up Considerations and Process Optimization

The successful transition of the synthesis of this compound from laboratory-scale to industrial production necessitates a thorough evaluation of various process parameters to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. Large-scale synthesis often presents challenges not apparent in small-scale preparations, including issues with heat transfer, mass transport, reaction kinetics, and product purification. researchgate.netresearchgate.net Therefore, a systematic approach to process optimization is crucial.

The synthesis of substituted quinolines, such as the target compound, typically relies on established methodologies like the Friedländer, Combes, or Doebner-von Miller reactions. wikipedia.orgresearchgate.netijfans.org Each of these routes involves critical steps that must be optimized for large-scale application. Key areas for consideration include the choice of starting materials, catalyst selection, reaction conditions (temperature, pressure, solvent), and downstream processing for isolation and purification.

Catalyst Selection and Optimization

Catalysis is a cornerstone of modern chemical synthesis, and the choice of catalyst can profoundly impact the viability of a large-scale process for this compound. While classical methods often employ strong mineral acids like sulfuric or polyphosphoric acid, these can present significant challenges on an industrial scale, including corrosive effects on equipment and the generation of substantial aqueous waste during neutralization. wikipedia.orgdu.edu.eg

Modern approaches focus on heterogeneous or reusable catalysts to simplify product separation and minimize waste. researchgate.netnih.gov For a Friedländer-type synthesis, which could involve the condensation of a 2-amino-4-bromobenzaldehyde (B1289445) or ketone derivative with a compound providing the C3-C4 fragment, various catalysts can be considered.

Key Optimization Parameters for Catalysis:

Catalyst Loading: Reducing the amount of catalyst to the minimum effective level is critical for cost reduction. Optimization studies would involve running the reaction with progressively lower catalyst concentrations until a drop-off in yield or reaction rate is observed. For instance, nanocatalysts have shown high efficacy at very low loading levels (e.g., 20 mg). nih.gov

Reusability: Heterogeneous catalysts, such as metals on solid supports (e.g., Pd on Al₂O₃, nano-Fe₃O₄@SiO₂–SO₃H) or polymer-bound catalysts, are highly desirable for scale-up. rsc.orgtandfonline.com Their performance must be evaluated over multiple cycles to ensure consistent activity and selectivity, as some catalysts may experience a reduction in activity after several uses. nih.gov

Selectivity: The catalyst must promote the desired reaction pathway while minimizing the formation of byproducts, such as positional isomers, which can complicate purification. researchgate.net For instance, in related syntheses, bulky ligands on metal catalysts have been shown to improve regioselectivity.

| Catalyst Type | Typical Loading | Key Advantages for Scale-Up | Potential Challenges |

| Mineral Acids (H₂SO₄, PPA) | Stoichiometric/Excess | Low cost, well-established. wikipedia.org | Corrosive, large waste streams, harsh conditions. du.edu.eg |

| Lewis Acids (FeCl₃, ZnCl₂) | 1-10 mol% | Low cost, effective. scispace.com | Can be moisture-sensitive, potential metal contamination. |

| Heterogeneous Catalysts | 0.05-5 wt% | Easy separation, reusability, reduced waste. nih.govrsc.org | Higher initial cost, potential for leaching, activity loss. nih.gov |

| Nanocatalysts | <1 wt% | High surface area, high activity, mild conditions. nih.gov | Cost, potential for aggregation, handling of fine powders. |

| Photocatalysts (Methylene Blue) | ~1 mol% | Uses visible light, mild conditions, energy-efficient. | Requires specialized reactor design for light penetration. |

Solvent Selection and Reaction Medium

The choice of solvent is a critical factor in process optimization, influencing reaction rates, selectivity, solubility of reagents and products, and ease of work-up. From a green chemistry and industrial perspective, minimizing or eliminating the use of hazardous organic solvents is a primary goal. tandfonline.comubc.ca

Strategies for Solvent Optimization:

Green Solvents: Evaluating benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a priority. tandfonline.comnih.gov Water, in particular, is an attractive option due to its low cost, non-flammability, and environmental profile. Some modern quinoline syntheses have been successfully performed in aqueous media. tandfonline.comrsc.org

Solvent-Free Conditions: Reactions conducted in the absence of a solvent ("neat" conditions), often assisted by microwave irradiation or thermal melts, can offer significant advantages by eliminating solvent-related costs, hazards, and waste. core.ac.ukresearchgate.net This approach has proven effective for Friedländer-type reactions, leading to clean products and simple work-up procedures. researchgate.net

Solvent Recycling: For processes where solvents are indispensable, developing robust recycling protocols is essential to improve economic and environmental performance. The selection should favor solvents with physical properties (e.g., boiling point) that facilitate easy removal and recovery. ubc.ca

| Solvent/Condition | Temperature Range (°C) | Key Advantages for Scale-Up | Potential Challenges |

| Ethanol | Reflux (~78°C) | Good solubility for many organics, relatively benign. | Flammability, cost. |

| Water | 70-100°C | "Green" solvent, low cost, safe. tandfonline.comrsc.org | Poor solubility for non-polar reactants, potential side reactions. |

| PEG 300 | Ambient - 100°C | Non-volatile, recyclable, environmentally benign. nih.gov | Viscosity, product isolation can be challenging. |

| Solvent-Free (Thermal) | 100-150°C | No solvent waste, high concentration, simple work-up. researchgate.net | High energy input, potential for thermal degradation. |

| Solvent-Free (Microwave) | 100-140°C | Rapid heating, short reaction times, high yields. tandfonline.comscispace.com | Specialized equipment, scalability can be an issue. |

Optimization of Reaction Parameters

Fine-tuning reaction parameters such as temperature, pressure, and reaction time is essential for maximizing yield and throughput while ensuring operational safety.

Temperature Control: Exothermic reactions, common in large-scale chemical manufacturing, require efficient heat dissipation to prevent thermal runaways. The optimal temperature profile must be determined to ensure a controlled reaction rate without causing degradation of starting materials, intermediates (like the sensitive 3-amino group), or the final product.

Reaction Time: Minimizing the reaction time directly increases the productivity of a manufacturing plant. Reaction progress should be monitored using in-process controls (e.g., HPLC, GC) to identify the point of completion and avoid the formation of degradation products from unnecessarily long reaction times. Microwave-assisted syntheses have shown the potential to reduce reaction times for quinoline synthesis from hours to minutes. smolecule.com

Stoichiometry and Addition Rate: Precise control over the ratio of reactants is crucial. On a large scale, the addition of one reagent to another may need to be carefully controlled to manage heat evolution and maintain optimal concentration profiles, thereby preventing side reactions.

Downstream Processing and Purification

Crystallization: This is often the preferred method for purifying solid compounds on a large scale. Optimization involves a systematic study of solvent systems (including mixed solvents), temperature profiles, and cooling rates to maximize recovery of high-purity this compound. The use of specific solvents like N,N-dimethylformamide followed by cooling has been effective for purifying related quinoline derivatives. google.com

Extraction: Liquid-liquid extraction may be necessary to remove impurities or separate the product from the reaction mixture. The choice of extraction solvent is critical and should be guided by selectivity, safety, cost, and ease of recovery. google.com

Chromatography: While widely used in the laboratory, column chromatography is often considered a last resort for large-scale production due to high solvent consumption and cost. If required, optimization would focus on maximizing the loading capacity and minimizing solvent usage.

By systematically addressing these considerations—from the selection of a recyclable catalyst and a green solvent system to the fine-tuning of reaction conditions and the development of an efficient crystallization protocol—a robust and economically viable process for the large-scale synthesis of this compound can be achieved.

Chemical Reactivity and Derivatization Chemistry of 6 Bromo 4 Methylquinolin 3 Amine

Transformations Involving the Bromine Substituent: Cross-Coupling Reactions

The bromine atom at the 6-position of the quinoline (B57606) ring serves as a versatile handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. This aryl bromide is amenable to the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, significantly expanding the diversity of accessible derivatives.

Palladium-Catalyzed Carbon-Carbon Cross-Couplings (Suzuki, Sonogashira, Negishi, Heck)

Palladium catalysis is a cornerstone of modern organic synthesis, and the bromine atom on 6-bromo-4-methylquinolin-3-amine is well-suited for such transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide. For 6-bromoquinoline (B19933) derivatives, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position. While direct examples for the 3-amino substituted title compound are not prevalent, the reactivity is well-established for analogous structures. researchgate.netorganic-chemistry.org For instance, the coupling of 6-bromoquinolines with various boronic acids proceeds efficiently in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base. organic-chemistry.orgmdpi.comacs.org The choice of ligand and base is crucial for achieving high yields, especially with electronically diverse coupling partners. nih.gov Unexpectedly, in some palladium-mediated borylation reactions designed to create the boronic acid precursor, a Suzuki-type homocoupling can occur, yielding a biaryl product as a major side reaction even with a weak base like potassium acetate (B1210297) (KOAc). nih.gov

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. walisongo.ac.idorganic-chemistry.org This reaction would enable the introduction of alkynyl moieties at the 6-position of the quinoline core. The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org The synthesis of various quinoline derivatives has been achieved using this method, highlighting its applicability to the this compound scaffold. beilstein-journals.org

The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide, is another effective C-C bond-forming strategy. Although specific examples with this compound are scarce in the literature, the general utility of Negishi coupling for creating C-C bonds with bromoquinolines is recognized.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium species. organic-chemistry.org This transformation would allow for the attachment of vinyl groups to the 6-position of the quinoline ring. The reaction typically proceeds with high stereoselectivity. organic-chemistry.org Research on related bromo-quinolone systems has shown that intramolecular Heck reactions can be used to construct fused ring systems. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed C-C Couplings on Bromoquinoline Scaffolds

| Reaction | Catalyst/Pre-catalyst | Ligand | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Dioxane, MeOH, Water | Good to Excellent | acs.orgnih.govbeilstein-journals.org |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF, DMF | Good to Excellent | walisongo.ac.idorganic-chemistry.org |

| Heck | Pd(OAc)₂ | None or PPh₃ | NaOAc, Et₃N | DMF, NMP | Good | organic-chemistry.orgnih.govscirp.org |

Carbon-Nitrogen and Carbon-Oxygen Cross-Couplings (Buchwald-Hartwig Amination, Ullmann-Type Reactions)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is highly valuable for synthesizing N-aryl derivatives. The bromine at the 6-position of this compound is an ideal substrate for this transformation, allowing for coupling with a wide variety of primary and secondary amines. wikipedia.orgwuxiapptec.com Studies on the closely related 6-bromo-2-methylquinoline (B1268081) have demonstrated excellent yields (61-99%) for Buchwald-Hartwig reactions with various amines using eucalyptol (B1671775) as a bio-based solvent. semanticscholar.orgmdpi.com The choice of palladium precursor, ligand (e.g., Xantphos, SPhos), and base is critical for successful coupling. beilstein-journals.org

Similarly, palladium-catalyzed C-O cross-coupling reactions can be employed to synthesize aryl ethers by reacting the bromoquinoline with alcohols or phenols. These reactions often require specific ligand systems to achieve high efficiency. beilstein-journals.org

Ullmann-type reactions , which traditionally use stoichiometric copper, have also been adapted to use catalytic amounts of transition metals, including palladium and copper, for C-N and C-O bond formation. nih.gov While palladium-catalyzed Ullmann reactions are known, copper catalysis remains more common for this class of transformation.

Table 2: Buchwald-Hartwig Amination of 6-Bromo-2-methylquinoline (Analogous Substrate)

| Amine Partner | Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Morpholine (B109124) | Pd₂(dba)₃ | Xantphos | NaOtBu | Eucalyptol | 99% | semanticscholar.orgmdpi.com |

| Piperidine | Pd₂(dba)₃ | Xantphos | NaOtBu | Eucalyptol | 97% | semanticscholar.orgmdpi.com |

| Pyrrolidine | Pd₂(dba)₃ | Xantphos | NaOtBu | Eucalyptol | 90% | semanticscholar.orgmdpi.com |

Functionalization via Other Transition Metal Catalysis (e.g., Cu, Ni)

Beyond palladium, other transition metals like copper (Cu) and nickel (Ni) are effective catalysts for cross-coupling reactions involving aryl bromides.

Copper-catalyzed reactions are particularly prominent for C-N, C-O, and C-S bond formation (Ullmann condensation). These reactions often provide a cost-effective alternative to palladium. For instance, copper-catalyzed three-component reactions have been developed to synthesize complex quinoline derivatives, indicating the utility of copper in activating substrates for C-C and C-N bond formation. beilstein-journals.orgnih.gov

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool, especially for substrates that are challenging for palladium catalysts. Nickel catalysts can facilitate Suzuki-Miyaura and C-N coupling reactions, sometimes with unique reactivity and selectivity profiles. Although specific examples involving this compound are not detailed in the provided literature, the general principles suggest its applicability. mdpi.com

Reactions of the Quinoline Amine Functional Group

The primary amine at the 3-position is a nucleophilic center that readily participates in a variety of classical organic reactions, allowing for extensive derivatization.

Acylation, Sulfonylation, and Alkylation Reactions

The primary amino group of this compound is expected to react readily with acylating, sulfonylating, and alkylating agents.

Acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. This reaction is typically high-yielding and provides a straightforward method for introducing a wide range of acyl groups. Similarly, reaction with chloroformates would produce carbamate (B1207046) derivatives.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form a sulfonamide. The formation of sulfonamides from related quinoline imines has been demonstrated in copper-catalyzed reactions, supporting the expected reactivity of the amine group. nih.gov

Alkylation of the primary amine can lead to secondary or tertiary amines. This can be achieved using alkyl halides, though over-alkylation can be an issue. acs.org Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction, provides a more controlled method for mono-alkylation. Palladium-catalyzed methods for the alkylation of heterocyclic amines have also been developed. researchgate.net

Condensation Reactions for Imine and Schiff Base Formation

The primary amine at position 3 can undergo condensation with aldehydes or ketones to form the corresponding imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. nih.gov The formation of these C=N double bonds is a fundamental transformation in organic chemistry.

This reactivity is supported by related studies where aminoquinolones are condensed with ketones to form enamines in situ, which then participate in subsequent palladium-catalyzed intramolecular reactions. researchgate.net This demonstrates the accessibility and reactivity of the amino group on the quinoline core for condensation chemistry. Such Schiff bases are not only stable final products but can also serve as intermediates for further synthetic elaborations.

Table 3: Common Derivatizations of the Quinoline Amine Group

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Pyridine, Et₃N), Aprotic Solvent |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., Pyridine), Aprotic Solvent |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, Polar Solvent |

| Condensation | Aldehyde (R-CHO) / Ketone (R₂C=O) | Imine (Schiff Base) | Acid or Base Catalyst, Dehydrating Agent |

Diazotization and Subsequent Transformations

The primary amino group at the C3 position is a key handle for a variety of functional group interconversions, most notably through diazotization. Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the amine into a 6-bromo-4-methylquinoline-3-diazonium salt. libretexts.org This diazonium salt is a versatile intermediate that can undergo a suite of subsequent reactions to introduce a wide array of substituents onto the quinoline core. libretexts.orggoogle.com

Sandmeyer Reaction: This classic reaction utilizes copper(I) salts to replace the diazonium group with various nucleophiles. wikipedia.orgbyjus.com For instance, reacting the diazonium salt of this compound with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would yield 3-chloro-6-bromo-4-methylquinoline or 3,6-dibromo-4-methylquinoline, respectively. libretexts.orgwikipedia.org Similarly, the use of copper(I) cyanide (CuCN) would install a cyano group at the C3 position, providing a precursor for carboxylic acids, amides, or amines. libretexts.org The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Schiemann Reaction: For the introduction of a fluorine atom, the Balz-Schiemann reaction is employed. wikipedia.orgbyjus.com This involves the formation of the diazonium tetrafluoroborate (B81430) salt ([ArN₂]⁺BF₄⁻), which upon thermal decomposition, expels nitrogen gas and boron trifluoride to furnish the corresponding aryl fluoride, in this case, 6-bromo-3-fluoro-4-methylquinoline. wikipedia.orgqmul.ac.uk While mechanistically distinct from the Sandmeyer reaction (it is believed to proceed via an aryl cation), it is a complementary and crucial method for synthesizing fluoroquinolines. wikipedia.org

The table below summarizes potential transformations starting from the diazonium salt of this compound.

| Starting Material | Reagent(s) | Major Product | Reaction Name |

| This compound | 1. NaNO₂, HCl (aq.), 0-5 °C2. CuCl | 6-Bromo-3-chloro-4-methylquinoline | Sandmeyer Reaction |

| This compound | 1. NaNO₂, HCl (aq.), 0-5 °C2. CuBr | 3,6-Dibromo-4-methylquinoline | Sandmeyer Reaction |

| This compound | 1. NaNO₂, HCl (aq.), 0-5 °C2. CuCN | 6-Bromo-4-methylquinoline-3-carbonitrile | Sandmeyer Reaction |

| This compound | 1. NaNO₂, HBF₄2. Heat | 6-Bromo-3-fluoro-4-methylquinoline | Balz-Schiemann Reaction |

| This compound | 1. NaNO₂, HCl (aq.), 0-5 °C2. KI | 6-Bromo-3-iodo-4-methylquinoline | Dediazoniation |

| This compound | 1. NaNO₂, HCl (aq.), 0-5 °C2. H₂O, Heat | 6-Bromo-4-methylquinolin-3-ol | Hydrolysis |

Reactivity of the Quinoline Ring System

The quinoline ring is an electron-deficient heterocycle, which influences its reactivity in substitution reactions. The presence of the bromine atom, the methyl group, and the amino group on the this compound scaffold further modulates this reactivity, dictating the regiochemical outcome of various transformations.

Therefore, derivatization is often performed on the N-acetylated analogue to moderate the reactivity of the amino group and prevent protonation. libretexts.org For N-acetyl-6-bromo-4-methylquinolin-3-amine, the ortho, para-directing influence of the acetamido group would likely direct electrophiles to the C2 position. However, steric hindrance from the C4-methyl group and the periposition (C5) may be significant. The regioselectivity of nitration on substituted quinolines is highly dependent on reaction conditions. thieme-connect.dedergipark.org.tr For instance, nitration of 6-bromoquinoline-1-oxide leads to substitution at C4, demonstrating how modification of the quinoline nitrogen can drastically alter regioselectivity. researchgate.netsemanticscholar.org

The inherent electron-deficient character of the quinoline ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly when activated by electron-withdrawing groups. researchgate.net While the bromine at C6 is on the carbocyclic ring and generally unreactive towards SₙAr, its replacement can be facilitated by the introduction of a strong electron-withdrawing group, such as a nitro group, on the same ring.

A relevant study demonstrated that nitration of 6-bromoquinoline yields 6-bromo-5-nitroquinoline. researchgate.netsemanticscholar.org The presence of the C5-nitro group activates the C6 position towards nucleophilic attack. In this activated substrate, the bromine atom can be displaced by nucleophiles like morpholine or piperazine (B1678402) in the presence of a base, such as triethylamine, to yield the corresponding 6-substituted-5-nitroquinolines. researchgate.net This strategy provides a powerful method for introducing amine functionalities at the C6 position, which would be difficult to achieve directly. Applying this to the target molecule suggests a potential pathway: protection of the C3-amine, nitration (likely at C5), and subsequent SₙAr to replace the C6-bromo group.

Annulation and Cyclization Reactions Utilizing this compound as a Core Building Block

The 1,2-diamine-like functionality implicit in the 3-amino-4-substituted quinoline structure makes this compound an excellent precursor for building fused heterocyclic systems. Annulation and cyclization reactions can utilize the amino group at C3 and either the C2 or C4 position of the quinoline ring to construct new rings.

For example, 3-amino-pyrazolo[4,3-c]quinolin-4-ones have been synthesized by fusing a pyrazole (B372694) ring onto the quinoline core. researchgate.net This involves the reaction of a 1-alkylated-2-oxo-quinoline-3-carbonitrile derivative with hydrazine (B178648) hydrate. A similar strategy could be envisioned for this compound. After converting the C3-amino group into a nitrile via a Sandmeyer reaction and subsequent manipulation at C4, reaction with hydrazine or substituted hydrazines could lead to the formation of novel pyrazolo[3,4-b]quinoline systems. researchgate.net Such fused polycyclic aromatic systems are of significant interest in medicinal chemistry. The development of rhodium-catalyzed [3+3] annulation reactions of N-nitrosoanilines with cyclopropenones to form quinolin-4(1H)-ones also highlights the advanced methods available for constructing complex quinoline-based scaffolds. mdpi.com

Chemo-, Regio-, and Stereoselectivity in Complex Derivatization Strategies

Achieving selectivity is paramount when multiple reactive sites are present, as in this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a molecule containing both a bromine atom and a triple bond, hydrogenation using a standard Pd/C catalyst might reduce the alkyne and also cause hydrodebromination. However, using a chemoselective catalyst, such as a Pd/C-ethylenediamine complex, can allow for the selective reduction of the alkyne without affecting the bromine substituent or other reducible groups like nitriles. nih.gov Similarly, when performing metal-catalyzed cross-coupling reactions, the choice of catalyst and ligands is crucial to ensure reaction at the desired site, for example, at the C-Br bond rather than an undesired C-H activation. nih.govacs.org

Regioselectivity , or control over the position of reaction, is critical in aromatic substitution. As discussed, the nitration of 6-bromoquinoline can be directed to either the C5 or C8 position. researchgate.net Directing group strategies are often employed to achieve high regioselectivity. For example, metal-free, remote C-H halogenation of 8-substituted quinolines can be directed exclusively to the C5 position, showcasing a high degree of regiocontrol. rsc.org For this compound, protecting the amine as an amide can be used to control the regioselectivity of electrophilic substitution. libretexts.org

Stereoselectivity becomes important when chiral centers are introduced. While the parent molecule is achiral, many derivatization reactions can create stereocenters. For example, if a substituent introduced via derivatization contains a prochiral center, subsequent reactions could be designed to be stereoselective, yielding a single enantiomer or diastereomer. The use of chiral catalysts or auxiliaries is a common strategy to induce stereoselectivity in the synthesis of complex molecules derived from scaffolds like quinoline. nih.gov

The table below provides examples of selective transformations relevant to the derivatization of this compound.

| Selectivity Type | Reaction Example | Substrate Type | Notes |

| Chemoselectivity | Alkyne Hydrogenation | Quinoline with alkyne and nitrile groups | Pd/C-ethylenediamine complex selectively reduces the alkyne without reducing the nitrile. nih.gov |

| Regioselectivity | Electrophilic Nitration | 6-Bromoquinoline | Reaction conditions and N-oxidation can direct the nitro group to the C4, C5, or C8 positions. researchgate.net |

| Regioselectivity | C-H Halogenation | 8-Amidoquinoline | Metal-free conditions can achieve exclusive halogenation at the remote C5 position. rsc.org |

| Stereoselectivity | Asymmetric Synthesis | Racemic quinoline precursor | Separation of enantiomers followed by derivatization can lead to enantiopure final products. nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis (e.g., ¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 6-Bromo-4-methylquinolin-3-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region (δ 7-9 ppm), while the methyl protons resonate in the upfield region (δ 2-3 ppm). The splitting patterns (singlets, doublets, triplets, etc.) arise from spin-spin coupling between neighboring protons, offering insights into the substitution pattern of the quinoline ring. For instance, in related 6-bromoquinoline (B19933) structures, the proton at position 5 often appears as a doublet, coupled to the proton at position 7, and the protons on the heterocyclic ring display characteristic shifts and couplings.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The carbon atoms of the quinoline ring typically resonate in the range of δ 110-150 ppm. The carbon attached to the bromine atom (C-6) would show a characteristic shift, and the methyl carbon (C-4 methyl) would appear at a higher field.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to trace out the spin systems within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. These advanced techniques are crucial for unambiguously confirming the structure of this compound and differentiating it from potential isomers.

Interactive Data Table: Representative NMR Data for Substituted Quinolines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 6-Bromo-2-methylquinolin-4-amine derivative | Aromatic protons in the range of 7.5-8.5, methyl protons around 2.4. | Aromatic carbons between 120-150, methyl carbon around 20. |

| 6-Bromoquinoline N-oxide rsc.org | 8.55 (d), 8.47 (d), 7.97 (d), 7.75 (dd), 7.59 (d), 7.27 (dd) rsc.org | 140.2, 135.7, 133.6, 131.4, 130.0, 124.5, 123.1, 122.1, 121.6 rsc.org |

| 1-(6-Bromo-4-hydroxy-2-methylquinolin-3-yl)ethanone nih.gov | 2.39 (s, 3H), 2.47 (s, 3H), 7.49 (d, J = 9.2 Hz, 1H), 7.81 (dd, J = 8.6, 2.2 Hz, 1H), 8.16 (d, J = 2.4 Hz, 1H) nih.gov | 19.5, 32.4, 117.1, 120.9, 121.1, 127.3, 127.7, 135.5, 138.2, 152.4, 174.4, 201.8 nih.gov |

Mass Spectrometry (MS) Techniques: HRMS, Tandem MS, and Ion Mobility MS for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₉BrN₂), the expected monoisotopic mass can be calculated with high precision, and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the spectrum, serving as a definitive marker for its presence.

Tandem MS (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure of the parent molecule. For this compound, fragmentation would likely involve the loss of the amino group, the methyl group, or cleavage of the quinoline ring system. Studying these fragmentation pathways provides valuable structural information and can help to confirm the positions of the substituents.

Ion Mobility MS (IM-MS) adds another dimension to the analysis by separating ions based on their size and shape (collision cross-section, CCS). This technique can differentiate between isomers that may have the same mass and similar fragmentation patterns. Predicted CCS values can be calculated for different isomers and compared with experimental data to aid in structural assignment. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 238.9971 | Data not available |

| [M+Na]⁺ | 260.9790 | Data not available |

| [M-H]⁻ | 236.9825 | Data not available |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For this compound, characteristic peaks would be expected for:

N-H stretching of the primary amine group, typically appearing as two bands in the range of 3300-3500 cm⁻¹.

C-H stretching of the aromatic and methyl groups, usually observed between 2850-3100 cm⁻¹.

C=C and C=N stretching of the quinoline ring, which give rise to several bands in the 1450-1650 cm⁻¹ region.

N-H bending of the amine group, typically around 1600 cm⁻¹.

C-Br stretching , which would appear at lower frequencies, generally below 700 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While strong IR absorptions are seen for polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. This can be particularly useful for analyzing the vibrations of the quinoline ring system.

Interactive Data Table: Characteristic FTIR Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (NH₂) | N-H Bend | ~1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (CH₃) | C-H Stretch | 2850 - 2960 |

| Quinoline Ring | C=C and C=N Stretch | 1450 - 1650 |

| C-Br Bond | C-Br Stretch | < 700 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule.

UV-Vis Spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π to π* transitions). The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands related to the quinoline chromophore. The position and intensity of these bands can be influenced by the substituents on the ring. For instance, the amino group, being an auxochrome, would likely cause a red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted quinoline. The solvent environment can also affect the spectrum. acs.org

Fluorescence Spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. Many quinoline derivatives are known to be fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the local environment. Studies on related quinoline compounds have shown that the introduction of different functional groups can significantly alter their fluorescence characteristics. researchgate.net

Interactive Data Table: Expected Photophysical Properties of this compound

| Property | Expected Range/Observation |

| UV-Vis Absorption (λmax) | Multiple bands in the UV region, potentially extending into the visible depending on solvent and pH. |

| Molar Absorptivity (ε) | High values are expected for π-π* transitions. |

| Fluorescence Emission (λem) | Emission in the blue-green region is possible, but is highly dependent on the specific structure and environment. |

| Quantum Yield (Φ) | Variable, influenced by substituents and solvent. |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture and Bonding Parameters

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. ceitec.czuib.no By diffracting X-rays off a single crystal of this compound, it is possible to obtain precise information about:

Bond lengths and angles: Confirming the geometry of the quinoline ring and the positions of the substituents.

Conformation: Determining the orientation of the amine and methyl groups relative to the quinoline plane.

Intermolecular interactions: Identifying hydrogen bonds (e.g., between the amine groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing.

The resulting crystal structure provides an unambiguous confirmation of the molecular connectivity and stereochemistry. aps.org While a specific crystal structure for this compound was not found in the search results, analysis of related structures provides a basis for what to expect. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Enantiomeric Purity Assessment

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, CD spectroscopy would be a critical tool for the analysis of its chiral derivatives or if it were resolved into enantiomers through the introduction of a chiral center.

For instance, if a chiral substituent were introduced to the molecule, or if it formed a complex with a chiral host, CD spectroscopy could be used to:

Determine the absolute configuration of the chiral centers by comparing the experimental CD spectrum with theoretical calculations. researchgate.net

Assess the enantiomeric purity of a sample by measuring the intensity of the CD signal.

Study conformational changes in chiral derivatives upon binding to other molecules, such as DNA or proteins. mdpi.com

While no specific CD data for derivatives of this compound were found, the application of this technique to other chiral quinoline compounds demonstrates its utility in stereochemical analysis. researchgate.netrsc.org

Computational Chemistry and Theoretical Modeling of 6 Bromo 4 Methylquinolin 3 Amine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of quinoline (B57606) derivatives. mdpi.comresearchgate.net For a molecule like 6-Bromo-4-methylquinolin-3-amine, DFT methods, such as those using the B3LYP functional with a 6-311++G** basis set, can be employed to optimize the molecular geometry and calculate key electronic parameters. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For quinoline derivatives, substituents on the ring system can significantly alter these energy levels. For instance, studies on similar heterocyclic systems have shown that electron-donating groups, like the amino group at position 3, would be expected to raise the HOMO energy, while the electron-withdrawing bromine atom at position 6 would lower both HOMO and LUMO energies.

Table 1: Illustrative Reactivity Descriptors for a Related Quinoline Derivative (Generic Example)

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic character. |

This table presents the general formulas and descriptions for reactivity descriptors. Specific calculated values for this compound would require dedicated DFT studies.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is largely defined by the orientation of the amino group at the C3 position and the methyl group at the C4 position. While the quinoline core is rigid and planar, the rotation of the amino group and the methyl group's hydrogens can lead to different conformers. smolecule.com

Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the most stable conformers (global and local minima) and the energy barriers for interconversion (saddle points or transition states). umanitoba.ca For related quinoline systems, it has been noted that the conformational mobility can influence their properties. rsc.org Methods like MM3 conformational analysis or more rigorous DFT scans can be used to explore the PES by systematically varying the dihedral angles of the flexible substituent groups. rsc.org While the planarity of the quinoline ring system restricts major conformational changes, the interactions between the adjacent amino and methyl groups are of particular interest. smolecule.com Steric hindrance and potential intramolecular hydrogen bonding between the amine protons and the quinoline nitrogen could influence the preferred orientation of the amino group.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational chemistry offers powerful tools for predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, typically used with the B3LYP functional, has proven effective for calculating the NMR spectra of complex organic molecules, including substituted quinolines. mdpi.comresearchgate.net For this compound, calculations would involve optimizing the geometry and then computing the magnetic shielding tensors for each nucleus. By referencing these values to a standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. researchgate.net Studies on 2-aryl-3-bromoquinolin-4(1H)-ones have demonstrated the utility of comparing calculated and experimental ¹³C NMR shifts to confirm tautomeric forms. researchgate.net Similarly, computational models can help assign complex or overlapping signals in the experimental spectrum of the target compound.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. researchgate.net These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. researchgate.net For a fluorescent quinoline derivative, TD-DFT was used to assign absorption and emission bands to specific electronic transitions (e.g., HOMO→LUMO). researchgate.net This approach would allow for a detailed understanding of the photophysical properties of this compound.

Table 2: Experimental vs. Calculated Spectroscopic Data for Related Substituted Quinolines (Illustrative Examples)

| Compound | Method | Parameter | Experimental Value | Calculated Value |

| 2-Aryl-3-bromoquinolin-4(1H)-one researchgate.net | DFT (B3LYP) | ¹³C NMR (C4) | ~172 ppm | ~172 ppm |

| 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate researchgate.net | TD-DFT | λmax (absorption) | ~420 nm | ~420 nm |

This table shows the strong correlation between experimental and calculated data for similar molecules, highlighting the predictive power of these computational methods.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules. nih.gov

In an MD simulation, the molecule is placed in a simulated box, often filled with a solvent like water, and the trajectories of all atoms are calculated over a period of time by solving Newton's equations of motion. This allows for the observation of how the molecule moves, vibrates, and rotates, and how it forms hydrogen bonds or other non-covalent interactions with the surrounding solvent molecules. Studies on related quinazoline (B50416) derivatives have used MD simulations to assess the stability of ligand-protein complexes, which is crucial for drug design. nih.gov For this compound, MD simulations could reveal the stability of different conformers in solution and characterize the hydration shell around the molecule.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. nih.gov For the synthesis of quinoline derivatives, DFT calculations can map out the entire reaction pathway, for example, in a Friedländer or Skraup synthesis. nih.gov

For reactions involving this compound, such as nucleophilic substitution at the bromine position or electrophilic substitution on the quinoline ring, computational studies can be employed. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, the activation energy barriers for different potential pathways can be determined. nih.gov This helps in understanding why a particular regioselectivity is observed or why certain reaction conditions are required. For instance, in the synthesis of substituted quinolines, electrophilic cyclization of N-(2-alkynyl)anilines has been studied computationally to understand the 6-endo-dig cyclization mechanism under mild conditions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.gov These models are built by calculating a set of molecular descriptors (which encode structural, electronic, and topological information) for a series of related compounds and then using statistical methods to find a mathematical equation that relates these descriptors to an experimentally measured property.

For analogues of this compound, QSPR models could be developed to predict properties like solubility, melting point, or chromatographic retention times. nih.gov In the context of drug discovery, similar Quantitative Structure-Activity Relationship (QSAR) models are widely used to predict the biological activity of novel compounds. researchgate.net Studies on various quinoline derivatives have successfully used QSAR to identify key molecular features responsible for their antimycobacterial activity. researchgate.net The development of a robust QSPR/QSAR model for a series of 6-bromo-4-methylquinoline (B1281910) analogues would enable the virtual screening and rational design of new compounds with desired properties, reducing the need for extensive experimental synthesis and testing. nih.govresearchgate.net

Aromaticity Analysis and its Influence on Compound Properties

The quinoline ring system is an aromatic heterocycle, and its degree of aromaticity can be influenced by substituents. mdpi.comresearchgate.net Aromaticity is a key factor determining the stability, reactivity, and electronic properties of the molecule. Computational methods allow for the quantification of aromaticity through various indices.

Applications of 6 Bromo 4 Methylquinolin 3 Amine in Chemical and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While quinoline (B57606) derivatives are widely recognized as important scaffolds in synthetic chemistry, specific documentation detailing the role of 6-Bromo-4-methylquinolin-3-amine as a key intermediate is not extensively available.

There is no specific information available in the surveyed literature detailing the use of This compound as a direct precursor for the synthesis of advanced heterocyclic scaffolds or in the total synthesis of natural products. The broader class of 4-anilino-quin(az)oline scaffolds, which are structurally related, are noted for their importance in developing chemical probes and kinase inhibitors. mdpi.commdpi.com However, pathways originating specifically from This compound are not described.

No research findings were identified that describe the application of This compound as a monomer or building block in the synthesis of polymeric materials or other macromolecular structures.

Design and Synthesis of Functional Materials Based on this compound

The exploration of This compound for the development of functional materials is not documented in the available scientific literature.

There is no available research data or published studies on the design, synthesis, or evaluation of This compound for use in optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs) or solar cells.

No specific studies detailing the synthesis or application of This compound as a fluorescent probe or chemosensor for the detection of ions or biomolecules could be located in the reviewed literature.

Information regarding the investigation or application of This compound in the development of photoactive compounds or photoswitches is not present in the available scientific research.

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the specific applications of This compound according to the provided outline. The requested topics—such as its use in Metal-Organic Frameworks (MOFs), as a ligand for catalytic metal complexes, in supramolecular chemistry, and as a computationally studied corrosion inhibitor—appear to be areas where specific research on this particular compound has not been published or is not widely available.

The user's request demands that the article focus solely on "this compound" and adhere strictly to a detailed outline of its applications. However, extensive searches have yielded no specific data, research findings, or detailed discussions pertaining to this molecule in the specified contexts. The available literature discusses these applications for other, structurally different quinoline derivatives.

Fulfilling the request under these circumstances would require presenting information on related but distinct compounds, which would violate the explicit instruction not to introduce information outside the strict scope of the subject molecule. To maintain scientific accuracy and adhere to the prompt's constraints, the article cannot be written as specified.

Investigation of Biological Interactions and Mechanistic Studies in Vitro and in Silico Focus

Enzymatic Inhibition Studies: Identification of Target Enzymes and Mechanistic Pathways in Cell-Free Systems

The 6-bromoquinoline (B19933) scaffold is a versatile core for developing potent enzyme inhibitors targeting various pathways critical for cell proliferation and survival. Research has identified several key enzymes that are inhibited by derivatives of this compound.

PI3K/mTOR Inhibition: Derivatives of 6-bromoquinolin-3-amine (B1341350) have been synthesized and identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). mdpi.comnih.govrsc.orgrsc.org These two kinases are crucial components of a signaling pathway that regulates cell growth, proliferation, and survival, and they are often dysregulated in cancer. For instance, a series of novel phenylsulfonylurea derivatives incorporating the 4-anilino-6-bromoquinoline scaffold showed moderate to potent cytotoxicity against several cancer cell lines. mdpi.com Another study on 3-amidoquinoline derivatives identified compounds with significant inhibitory activity against PI3Kα and mTOR. rsc.org One representative compound, 15a , was found to be a potent PI3K/mTOR dual inhibitor. rsc.org Similarly, novel 4-acrylamido-quinoline derivatives based on the 6-bromo-4-methylquinoline (B1281910) structure demonstrated remarkable inhibition against PI3Kα, with IC₅₀ values in the nanomolar range. nih.gov

Bacterial Enzyme Inhibition: The quinoline (B57606) core is known to target essential bacterial enzymes. A related compound, 6-Bromo-4-methylquinolin-2-ol, has been shown to inhibit DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication. This disruption of DNA synthesis leads to bacterial cell death. Furthermore, other quinolinium derivatives have been found to interfere with bacterial cell division by targeting the FtsZ protein. rsc.org These derivatives stimulate the polymerization of FtsZ, which disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis. rsc.org

Antimycobacterial Targets: In the context of mycobacteria, derivatives of 6-bromo-2-methoxy-quinoline have shown promising activity against Mycobacterium tuberculosis. Molecular modeling studies suggest that these compounds may act as inhibitors of ATP synthase, a critical enzyme for energy production in the bacterium. acs.org

Other Kinase Inhibition: The versatility of the quinoline scaffold extends to other kinases. Some derivatives have been developed as dual inhibitors of ATM (Ataxia-Telangiectasia Mutated) and DNA-PK (DNA-dependent Protein Kinase), which are key players in the DNA damage response, while showing minimal inhibition of related kinases like mTOR. google.com

Table 1: In Vitro Cytotoxicity of Phenylsulfonylurea Derivatives of 6-Bromo-4-anilinoquinoline Against Cancer Cell Lines

| Compound | HepG-2 IC₅₀ (µM) | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 21a | 2.34±0.21 | 3.56±0.28 | 4.89±0.54 | 2.01±0.11 |

| 21b | 1.89±0.15 | 2.98±0.32 | 3.98±0.41 | 1.65±0.09 |

| 21c | 2.01±0.18 | 3.12±0.25 | 4.11±0.45 | 1.87±0.13 |

| 21d | 2.56±0.24 | 4.01±0.39 | 5.12±0.58 | 2.23±0.16 |

| Data sourced from a study on phenylsulfonylurea derivatives as PI3K/mTOR dual inhibitors. mdpi.com The compounds are derivatives of the core 6-bromoquinolin-3-amine structure. |

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis in in vitro Assays

The interaction of 6-bromo-4-methylquinolin-3-amine derivatives with specific protein receptors is a key aspect of their biological activity. While extensive receptor binding profiles for the exact parent compound are not widely detailed, studies on related structures provide significant insights.

Derivatives of the quinoline scaffold have been investigated for their binding affinity to various receptors, including dopamine (B1211576) and sigma receptors. For example, a bulky 6-bromo substituted quinoline analogue was synthesized and tested for its binding affinity towards sigma 1 (σ1R) and sigma 2 (σ2R) receptors, which are implicated in the pathology of several neurological disorders and cancers. nih.gov This analogue showed moderate binding affinity, with Kᵢ values of 46 nM and 27 nM for σ1R and σ2R, respectively. nih.gov The study highlighted that substitutions on the quinoline ring significantly influence binding affinity and selectivity. nih.gov

In another study, analogues of sumanirole, which contains a quinoline-like core, were synthesized to probe the molecular determinants of selectivity for dopamine D2 and D3 receptors. acs.org These studies, often employing competition binding assays with specific radioligands, are crucial for understanding how these compounds interact with their protein targets at the molecular level. acs.org The alteration of electronic distribution by substituents like bromine on the quinoline ring can affect the binding affinity to various receptors.

Antimicrobial Activity Studies against Specific Pathogens: Exploration of Molecular Mechanisms of Action in vitro

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 6-bromo-4-methylquinoline have demonstrated significant activity against a range of pathogens, including bacteria and mycobacteria.

Antitubercular Activity: Several studies have highlighted the potential of 6-bromoquinoline derivatives against Mycobacterium tuberculosis (Mtb). A series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showed moderate to good antitubercular activity against the Mtb H37Rv strain, with some compounds exhibiting activity comparable to the standard drug pyrazinamide. nih.gov Another study focusing on 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives also reported significant antimycobacterial activity. acs.org The likely mechanism of action for these compounds is the inhibition of ATP synthase, a critical enzyme for the survival of Mtb. acs.org

Antibacterial Activity: Beyond mycobacteria, quinoline derivatives show broad-spectrum antibacterial activity. Thiazole-quinolinium derivatives have been found to be potent against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and NDM-1 Escherichia coli. rsc.org The mechanism of action for these compounds involves the disruption of bacterial cell division. rsc.org They achieve this by stimulating the polymerization of the FtsZ protein, which prevents the formation of the crucial Z-ring required for cytokinesis, leading to cell filamentation and death. rsc.org

Table 2: Minimum Inhibitory Concentration (MIC) of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives against M. tuberculosis H37Rv

| Compound | R | R1 | MIC (µM) |

| 8a | H | CH₃ | 14.4 |